Product packaging for 6-Amino-5-fluoronicotinonitrile(Cat. No.:)

6-Amino-5-fluoronicotinonitrile

Cat. No.: B8037382
M. Wt: 137.11 g/mol
InChI Key: PXOJHQYYFBTYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role in Heterocyclic Chemistry and as a Fluorinated Building Block

In the realm of heterocyclic chemistry, 6-Amino-5-fluoronicotinonitrile is a prized starting material. bldpharm.combldpharm.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of a vast array of functional molecules. The pyridine (B92270) core of this compound provides a robust scaffold for the synthesis of more complex heterocyclic systems.

Furthermore, the presence of a fluorine atom imparts unique properties to the molecule, categorizing it as a fluorinated building block. bldpharm.comsigmaaldrich.comalfa-chemistry.com The incorporation of fluorine into organic molecules can significantly alter their physical and chemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com This strategic placement of fluorine is a key reason for the compound's importance in the synthesis of novel materials and pharmaceuticals. sigmaaldrich.comalfa-chemistry.com The process of introducing fluorine into molecules, often through methods like halofluorination, is a critical step in creating these valuable compounds. nih.gov

Utility in Pharmaceutical Chemistry

The structural motifs present in this compound make it an exceptionally useful intermediate in pharmaceutical chemistry. bldpharm.combldpharm.com Its ability to participate in various chemical reactions allows for the efficient synthesis of a wide range of biologically active molecules.

This compound serves as a precursor for the synthesis of a multitude of biologically active molecules. bldpharm.com The amino and nitrile groups can be readily transformed into other functional groups, enabling the construction of diverse molecular frameworks with potential therapeutic applications. For instance, related aminopyrimidine structures have been investigated for their anticancer properties. nih.gov

Kinase inhibitors are a crucial class of drugs that target protein kinases, enzymes that play a key role in cell signaling and growth. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The pyridine scaffold of this compound is a common feature in many kinase inhibitors. For example, compounds like 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) are known inhibitors of cyclin-dependent kinases (CDKs). nih.govnih.gov

The search for new antimicrobial agents is a global health priority. The fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial activity, often feature a fluorinated heterocyclic core. nih.govnih.gov While not a direct precursor in all cases, the structural elements of this compound are relevant to the synthesis of novel antimicrobial compounds. Research has been conducted on the synthesis of various quinolone derivatives with potential antibacterial activity. nih.gov

Receptor modulators are compounds that bind to and alter the function of cellular receptors. These can have a wide range of therapeutic effects. The tetrahydroquinoline scaffold, which can be derived from pyridine-based precursors, has been identified as a potent antagonist for the follicle-stimulating hormone (FSH) receptor. nih.gov

A closely related intermediate, 2,6-dichloro-5-fluoronicotinonitrile, serves as a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics. nih.gov The substitution of a fluorine atom at the C-6 position of the quinolone ring system is a hallmark of the highly effective fluoroquinolone antibiotics. nih.gov The synthesis of these antibiotics often involves multi-step processes starting from appropriately substituted nicotinonitrile derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B8037382 6-Amino-5-fluoronicotinonitrile

Properties

IUPAC Name

6-amino-5-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJHQYYFBTYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361058-62-9
Record name 6-amino-5-fluoropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Amino 5 Fluoronicotinonitrile

Identification of Precursor Compounds and Starting Materials

The selection of appropriate starting materials is paramount for the successful synthesis of 6-Amino-5-fluoronicotinonitrile. Common precursors include substituted pyridines that already contain some of the required functional groups or can be readily converted to them.

Precursor CompoundRationale for Use
2,6-dichloro-5-fluoronicotinonitrileA key intermediate where the chlorine atoms can be selectively replaced. The fluorine and nitrile groups are already in the desired positions. google.comgoogle.com
3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium saltCan be converted to 2,6-dichloro-5-fluoronicotinonitrile. google.comgoogle.com
Substituted Pyridine (B92270) N-oxidesCan facilitate nucleophilic aromatic substitution, particularly for the introduction of fluorine. nih.govrsc.org
3-amino-4-halopyridinesServe as precursors where the halogen can be displaced and the amino group is already present. nih.gov

These precursors are chosen based on their commercial availability and the feasibility of subsequent chemical transformations.

Strategies for Regioselective Functionalization of the Pyridine Ring

Achieving the correct arrangement of the amino, fluoro, and cyano groups on the pyridine ring is a significant challenge. Regioselective functionalization is therefore a cornerstone of the synthetic strategy. frontiersin.org

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto the pyridine ring. nih.govacs.org This reaction is particularly effective when the ring is activated by electron-withdrawing groups. The high electronegativity of fluorine makes fluoride (B91410) a good leaving group in some contexts, but it is its introduction as a nucleophile that is often key.

The reaction of 2-halopyridines or 4-halopyridines with a fluoride source is a common strategy. nih.govacs.org The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, meaning that a fluorine substituent can be introduced by displacing a chlorine, bromine, or iodine atom. nih.govacs.org The use of pyridine N-oxides can also facilitate fluorination, particularly at the meta position, which is typically challenging to achieve. nih.govrsc.org

For instance, the fluorination of a precursor like 2,6-dichloro-5-cyanopyridine with a suitable fluorinating agent would be a potential step. The presence of the electron-withdrawing cyano group and the nitrogen atom in the ring facilitates the nucleophilic attack by the fluoride ion.

Several methods exist for the introduction of an amino group at the 6-position of the pyridine ring. nih.govyoutube.com One of the most classic methods is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide. youtube.com However, this reaction often requires harsh conditions and may lack regioselectivity in highly substituted pyridines.

A more controlled approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position. nih.gov Starting with a precursor like 2,6-dichloro-5-fluoronicotinonitrile, one of the chlorine atoms can be selectively substituted with an amino group. This selectivity can often be controlled by temperature and the choice of solvent.

Reductive amination is another valuable technique, where a carbonyl group is converted to an amine. nih.govacs.org While not directly applicable to the pyridine ring itself, it can be used to introduce amino groups to side chains which can then be cyclized to form the desired pyridine ring.

Reaction Conditions and Catalytic Systems

The success of the synthetic pathway to this compound is highly dependent on the specific reaction conditions and the use of appropriate catalysts.

Reaction StepCatalyst/ReagentConditionsPurpose
ChlorinationPhosphorus pentachloride, Phosphorus oxychlorideHigh temperatureConversion of dihydroxy precursors to dichloropyridines. google.comgoogle.com
FluorinationSilver(I) fluoride (AgF), Tetrabutylammonium fluoride (TBAF)Varies, can be mildIntroduction of fluorine via nucleophilic aromatic substitution. nih.govnih.gov
AminationSodium azide, Ammonia (B1221849), AminesVaries, can require heatingIntroduction of the amino group. nih.govyoutube.com
Reductive AminationSodium triacetoxyborohydride, Trifluoroacetic acidMildFormation of amines from carbonyl compounds. nih.gov
CyanationCuprous cyanideHigh temperatureIntroduction of the nitrile group. orgsyn.org

Basic catalysts such as triethylamine (B128534) or pyridine are often used in chlorination reactions to neutralize the generated acid. google.com In recent years, organocatalysis has emerged as a powerful tool for various transformations, including the synthesis of aminonitriles and other heterocyclic compounds, offering milder and more enantioselective routes. mdpi.comnih.gov

Process Optimization for Yield, Purity, and Scalability

Key parameters that are typically optimized in such palladium-catalyzed cross-coupling reactions include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. While specific optimization studies for the synthesis of this compound are not extensively published in peer-reviewed literature, we can construct a representative optimization table based on analogous reactions involving the cyanation of halo-pyridines. The data presented below is illustrative of a typical optimization process.

Table 1: Illustrative Optimization of the Palladium-Catalyzed Cyanation of 5-bromo-3-fluoropyridin-2-amine

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene110124585
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10087892
3PdCl₂(dppf) (2)-Na₂CO₃DMF12068595
4Pd(OAc)₂ (2)cataCXium® A (4)K₃PO₄t-BuOH90108294
5PdCl₂(dppf) (1.5) - K₂CO₃ DMAc 110 5 92 >98

This table is a hypothetical representation of an optimization study. The values are based on typical results for similar chemical transformations and are intended for illustrative purposes.

The optimization process, as depicted in the table, would involve screening various palladium sources, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common starting points. The choice of phosphine (B1218219) ligand is critical for stabilizing the active palladium species and facilitating the catalytic cycle. Ligands such as triphenylphosphine (B44618) (PPh₃) are classical choices, while more sophisticated and bulky electron-rich ligands like XPhos and cataCXium® A often lead to higher catalytic activity and improved yields. Buchwald-Hartwig and other specialized ligands are frequently employed to enhance reaction efficiency.

The selection of the base and solvent system is also crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are commonly used to facilitate the reaction. The solvent's polarity and boiling point play a significant role, with aprotic polar solvents such as dioxane, dimethylformamide (DMF), and dimethylacetamide (DMAc) often proving effective.

Temperature and reaction time are interdependent parameters that are fine-tuned to ensure complete conversion while minimizing the formation of impurities. As suggested in the illustrative table, a combination of a highly active catalyst like PdCl₂(dppf) in a suitable solvent such as DMAc can lead to high yields and purity in a relatively short reaction time.

For scalability, factors such as cost of reagents, ease of product isolation and purification, and the safety profile of the reaction become paramount. The use of less expensive catalysts and reagents, coupled with a robust purification method like crystallization, would be favored for large-scale production.

Emerging Synthetic Approaches and Green Chemistry Considerations

Beyond the established palladium-catalyzed methods, the field of chemical synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient processes. For the synthesis of this compound, several emerging approaches and green chemistry considerations hold promise for future manufacturing routes.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. ethernet.edu.et The synthesis of fluorinated pyridines can benefit from the precise control over reaction parameters such as temperature, pressure, and reaction time that flow reactors provide. This can lead to improved yields, higher purity, and enhanced safety. For the cyanation step, a packed-bed reactor containing a solid-supported palladium catalyst could be employed, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, a key principle of green chemistry.

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in chemical synthesis due to their high selectivity and mild operating conditions (typically aqueous environments at or near room temperature). While a specific enzyme for the direct synthesis of this compound has not been reported, the potential for biocatalytic approaches exists. For instance, research into the biocatalytic synthesis of aminonitriles and the enzymatic fluorination of aromatic compounds could pave the way for a biocatalytic route to this molecule. rsc.org A chemo-enzymatic approach, combining traditional chemical synthesis with one or more enzymatic steps, could also be a viable strategy.

Green Chemistry Metrics:

Applying green chemistry principles to the synthesis of this compound involves a critical evaluation of the entire process using various metrics. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per kilogram of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product. A lower PMI is desirable.

For the established palladium-catalyzed synthesis, green chemistry improvements could include:

Catalyst Loading: Minimizing the amount of palladium catalyst used, as palladium is a precious and toxic metal.

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as anisole (B1667542) or a bio-based solvent like Cyrene™.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using more active catalysts that allow for lower reaction temperatures.

By integrating these emerging technologies and green chemistry principles, the future synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 6 Amino 5 Fluoronicotinonitrile

Intrinsic Reactivity of the Pyridine (B92270) Core and Substituents

The reactivity of 6-amino-5-fluoronicotinonitrile is dictated by the interplay of its pyridine core and the attached amino, fluoro, and cyano substituents. The pyridine ring is an electron-deficient heterocycle, and its reactivity is further influenced by the electronic properties of its substituents. The 6-amino group is an electron-donating group, which can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the 5-fluoro and 3-cyano groups are electron-withdrawing, decreasing the ring's electron density and rendering it more prone to nucleophilic substitution.

The fluorine atom at the 5-position has a significant impact on the molecule's reactivity. Its high electronegativity makes the adjacent carbon atom electron-deficient and susceptible to nucleophilic attack. This effect can be utilized in various derivatization strategies.

Transformations Involving the 6-Amino Group

The 6-amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amidation and Amine Formation Reactions

The amino group can readily undergo acylation with carboxylic acids or their derivatives to form amides. This reaction is a common strategy to introduce a wide range of substituents, thereby modifying the compound's physicochemical properties. For instance, reaction with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) can yield the corresponding amides. frontiersin.org Alternatively, the amino group can be alkylated to form secondary or tertiary amines, further expanding the possibilities for structural diversification. sigmaaldrich.com

Cyclization Reactions to Form Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. nih.gov The amino group, in conjunction with the adjacent cyano group, can participate in cyclization reactions to form bicyclic structures. For example, reaction with appropriate reagents can lead to the formation of pyrazolopyridines or other fused nitrogen-containing heterocycles. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Sulfonylation Reactions

The amino group can also be derivatized through sulfonylation reactions with sulfonyl chlorides to produce sulfonamides. This transformation can be used to introduce sulfonyl-containing moieties, which can influence the compound's solubility, polarity, and biological activity.

Transformations of the 5-Fluoro Group

The fluorine atom at the 5-position plays a crucial role in modulating the properties of this compound and its derivatives.

Role of Fluorine in Enhancing Metabolic Stability and Lipophilicity

The introduction of a fluorine atom into a molecule can significantly enhance its metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is strong and not easily cleaved by metabolic enzymes, thus preventing or slowing down the metabolic degradation of the compound. nih.gov This increased metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life in the body. nih.gov

Furthermore, fluorine substitution can increase the lipophilicity of a molecule. nih.gov Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. By increasing lipophilicity, the fluorine atom can enhance the bioavailability of a compound. nih.govresearchgate.net

Potential for Further Halogenation or Substitution Reactions

The reactivity of this compound is characterized by the functional groups attached to its pyridine core. The amino group, in particular, serves as a key handle for derivatization through various substitution reactions.

Research has demonstrated the successful substitution on the exocyclic amino group. In one study, this compound was reacted with methanesulfonyl chloride in the presence of pyridine. This reaction results in the formation of a sulfonamide derivative, showcasing the nucleophilic character of the amino group and its availability for acylation-type reactions. google.com Another patent describes the protection of the amino group using a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis to temporarily mask the reactivity of the amine. google.com

Furthermore, the synthesis of this compound itself provides insight into regioselective substitution on the pyridine ring. One synthetic route starts from 2,6-dichloro-5-fluoropyridine. The first step involves a selective nucleophilic aromatic substitution where the chloro group at the 6-position is displaced by ammonia (B1221849), followed by the hydrodehalogenation (reduction) of the remaining chloro group at the 2-position. lookchem.com This selective reactivity highlights the electronic influence of the fluorine and cyano groups on the different positions of the pyridine ring.

The potential for further halogenation on the ring has not been extensively documented in available literature. However, the existing substituents, particularly the electron-donating amino group and the electron-withdrawing fluoro and cyano groups, create a specific electronic environment that would direct any subsequent electrophilic halogenation.

Table 1: Examples of Substitution Reactions This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagent(s) Product Reaction Type Source
This compound Methanesulfonyl chloride, Pyridine N-(5-Cyano-3-fluoropyridin-2-yl)methanesulfonamide Sulfonylation of amino group google.com
This compound Di-tert-butyl dicarbonate (B1257347) (Boc)₂, DMAP tert-Butyl N-(5-cyano-3-fluoropyridin-2-yl)carbamate Boc-protection of amino group google.com
6-Amino-2-chloro-5-fluoronicotinonitrile Et₃SiH, Pd Catalyst This compound Hydrodehalogenation (Substitution of Cl with H) lookchem.com

Reactivity of the 3-Cyano Group

The 3-cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group to a carboxylic acid or an amide derivative is a fundamental transformation. While detailed studies focusing solely on the hydrolysis of this compound are not prevalent, related research provides strong evidence for its susceptibility to this reaction. During experiments aimed at the synthesis of this compound, nitrile hydrolysis was noted as a complicating factor during the reaction work-up, particularly under acidic conditions (e.g., using Zn/TFA). lookchem.com This observation confirms that the cyano group can be converted to a carboxylic acid or related derivative, a common reaction for aromatic nitriles.

Reduction to Amines

The reduction of a nitrile group to a primary amine is a valuable synthetic tool for introducing a flexible aminomethyl linker. For the related compound, 2-amino-6-chloro-5-fluoronicotinonitrile, the potential for the nitrile group to be reduced to an amine has been noted. This reaction is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or borane (B79455) complexes. lookchem.com The resulting aminomethyl pyridine would be a valuable building block for further derivatization.

Cycloaddition and Heterocycle Annulation Reactions

The nitrile group can participate as a dienophile or a 2π component in cycloaddition reactions, leading to the formation of new heterocyclic rings. This strategy, known as heterocycle annulation, is a powerful method for constructing complex polycyclic systems. For instance, nitriles are known to react with azides in [3+2] cycloadditions (a form of click chemistry) to form tetrazoles. Although specific examples starting from this compound are not widely reported, its chemical structure is amenable to such transformations. These reactions would involve the activation of the nitrile by the electron-withdrawing nature of the pyridine ring, facilitating its reaction with various 1,3-dipoles to construct five-membered heterocycles fused to or substituted on the parent molecule.

Studies on Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions involving this compound is governed by the electronic properties of its substituents. The pyridine ring contains an electron-donating amino group at the 6-position and two electron-withdrawing groups: a fluorine atom at the 5-position and a cyano group at the 3-position.

The interplay of these electronic effects was clearly demonstrated in a synthesis of the target molecule from 2,6-dichloro-5-fluoronicotinonitrile. lookchem.com The synthesis proceeded via two key steps:

Selective Ammonolysis: The displacement of a chlorine atom with ammonia occurred preferentially at the 6-position over the 2-position. This regioselectivity is influenced by the activating effect of the para-cyano group and the deactivating effect of the ortho-fluoro group, making the C6 position more susceptible to nucleophilic attack.

Hydrodehalogenation: The subsequent removal of the remaining chlorine atom at the 2-position was achieved using a palladium-silane-based reduction.

This synthetic route underscores the distinct electronic environments at different positions on the pyridine ring, which can be exploited to achieve selective transformations. The amino group enhances the molecule's polarity, while the fluorine atom contributes to metabolic stability and lipophilicity in derivative compounds. The combination of these substituents creates a unique and synthetically valuable building block.

Table 2: Summary of Substituent Effects on the Pyridine Ring This table is interactive. Users can sort columns by clicking on the headers.

Substituent Position Electronic Effect Influence on Reactivity Source
Amino (-NH₂) 6 Electron-donating (Resonance) Activates the ring towards electrophiles, enhances polarity
Fluoro (-F) 5 Electron-withdrawing (Inductive) Deactivates the ring towards electrophiles, increases lipophilicity
Cyano (-CN) 3 Electron-withdrawing (Resonance & Inductive) Activates the ring for nucleophilic substitution, key site for derivatization lookchem.com

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Contributions to Agrochemical Synthesis

The presence of a fluorinated pyridine (B92270) core in a molecule is a well-established feature in many modern agrochemicals. The fluorine atom can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of a compound. While direct and widespread application of 6-Amino-5-fluoronicotinonitrile in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are of significant interest in the development of new active ingredients.

The aminopyridine scaffold is a crucial component in several classes of insecticides. The functional groups of this compound offer multiple reaction sites for chemical modification to generate potential pesticide candidates. For instance, the amino group can be derivatized to form amides, ureas, or thioureas, which are common toxophores in various insecticidal compounds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused heterocyclic systems, a common strategy in the design of novel pesticides.

Although specific examples of commercial pesticides derived directly from this compound are not readily found, the synthesis of related fluorinated nicotinic acid derivatives, such as 2,6-dichloro-5-fluoronicotinic acid, highlights the importance of this class of compounds as intermediates for biologically active molecules. google.com The synthesis of 2,6-dichloro-5-fluoronicotinonitrile, a related compound, is noted as a starting point for important units in antibiotics, demonstrating the utility of the fluorinated nicotinonitrile scaffold in creating bioactive molecules. google.com

The pyridine ring is a core structure in many herbicides, including the well-known picolinic acid and pyridine-based auxinic herbicides. The substitution pattern of this compound, with its amino and fluoro groups, presents opportunities for the synthesis of novel herbicidal compounds. The fluorine atom at the 5-position is a particularly interesting feature, as fluorinated herbicides often exhibit enhanced efficacy and altered selectivity profiles.

Research into related compounds, such as 6-aryl-5-fluoropicolinate herbicides, underscores the potential of the 5-fluoro-substituted pyridine ring in creating new herbicidal molecules. While not a direct application of this compound, the synthetic strategies employed for these related herbicides could theoretically be adapted to utilize this compound as a starting material, potentially leading to new herbicidal candidates with unique properties.

Broader Research Applications and Potential for Novel Compound Discovery

Beyond its potential in agrochemical synthesis, this compound serves as a valuable building block in broader chemical research, particularly in the quest for novel bioactive compounds for pharmaceutical and materials science applications. The combination of a nucleophilic amino group, an electrophilic cyano group, and the influence of the fluorine atom allows for a diverse range of chemical transformations.

The synthesis of various heterocyclic compounds often utilizes precursors with multiple functional groups that can direct cyclization reactions. The 6-amino-5-cyano-pyridine structure is a key pharmacophore in a variety of biologically active molecules. For example, derivatives of 6-amino-5-cyanopyrimidines have been investigated for their potential as anticancer agents. nih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel compounds with potential therapeutic properties.

The reactivity of the cyano and amino groups allows for the construction of fused ring systems, such as pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and other heterocyclic scaffolds that are of significant interest in medicinal chemistry. The fluorine substituent can be used to modulate the electronic properties and lipophilicity of the resulting molecules, which can have a profound impact on their biological activity and pharmacokinetic profiles.

Advanced Spectroscopic and Computational Investigations of 6 Amino 5 Fluoronicotinonitrile

Comprehensive Spectroscopic Analysis for Molecular Structure and Bonding

Spectroscopic techniques are indispensable tools for elucidating the intricate details of molecular structure and bonding. A multi-faceted spectroscopic approach would be essential to fully characterize 6-Amino-5-fluoronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be instrumental.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing cyano and fluoro groups. Spin-spin coupling between the protons and with the adjacent fluorine atom would provide crucial information about their connectivity and spatial arrangement.

¹³C NMR: The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine, nitrogen of the cyano group, and the amino group would exhibit characteristic shifts. Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are particularly valuable for confirming the position of the fluorine substituent.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool. A single resonance would be expected for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the pyridine (B92270) ring.

Predicted NMR Data: While specific experimental data is not publicly available, predicted chemical shifts can be estimated based on computational models and data from analogous compounds.

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (Hz)
H (aromatic)7.5 - 8.5Doublet or Doublet of doublets
H (amino)5.0 - 7.0Broad singlet
C (C-CN)115 - 120-
C (C-F)150 - 160Doublet, ¹JCF ≈ 240-260
C (C-NH₂)145 - 155-
C (aromatic)110 - 140-
F-120 to -140-

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint for its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and various C-C and C-N stretching and bending vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyridine ring are also often more intense in Raman than in IR.

Key Vibrational Modes and Expected Frequencies:

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)3300 - 3500IR, Raman
C≡N Stretch2220 - 2260IR, Raman
C-N Stretch (amino)1250 - 1350IR
C-F Stretch1000 - 1400IR
Pyridine Ring Vibrations1400 - 1600IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π→π* and n→π* transitions within the aromatic system. The presence of the amino group (an auxochrome) and the nitrile group (a chromophore) attached to the pyridine ring will influence the position and intensity of these absorption bands. The electronic conjugation between these groups is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₆H₄FN₃), the expected monoisotopic mass is approximately 137.0389 g/mol . HRMS would also provide information about the fragmentation pattern of the molecule under ionization, which can help in structural elucidation. Common fragmentation pathways might involve the loss of HCN, HF, or radicals from the amino group.

Advanced Spectroscopic Techniques for Intermolecular Interactions and Dynamics

While not commonly applied to small molecules like this compound in isolation, advanced techniques like terahertz (THz) spectroscopy could be employed to study its interactions in a larger system, for instance, if it were a ligand binding to a protein. Terahertz spectroscopy is sensitive to low-frequency vibrational modes, which are often associated with intermolecular interactions and collective motions in macromolecules. google.com

Computational Chemistry Approaches for Understanding Reactivity and Properties

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations could be employed to:

Optimize the molecular geometry of this compound to determine its most stable conformation, including bond lengths and angles.

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts to assist in the interpretation of experimental NMR data.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. A smaller gap generally indicates higher reactivity.

Generate a Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding its reactivity and intermolecular interactions.

For this compound, the amino group is expected to be an electron-rich region, while the nitrile group and the fluorine atom would contribute to electron-deficient areas on the molecule.

Future Perspectives and Emerging Research Directions

Exploration of New Synthetic Methodologies and Catalytic Systems

The efficient and selective synthesis of 6-Amino-5-fluoronicotinonitrile is paramount for its widespread use. While established routes exist, ongoing research is focused on developing more robust, efficient, and environmentally benign methodologies. A significant advancement lies in the use of palladium-catalyzed cross-coupling reactions. For instance, a recently developed method involves the hydrodehalogenation of 6-amino-2-chloro-5-fluoronicotinonitrile. youtube.com This reaction utilizes a specialized palladium catalyst, [(1,10-bis-(di-tert-butyl-phosphino)ferrocene)PdCl2], in the presence of triethylsilane as a hydride source, to selectively remove the chlorine atom. youtube.com

Another synthetic strategy starts from 5-bromo-3-fluoropyridin-2-amine, which undergoes a cyanation reaction using zinc cyanide (Zn(CN)₂) to introduce the nitrile group, yielding the target molecule. acs.org The exploration of novel catalytic systems is a key aspect of this research. The goal is to identify catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit greater functional group tolerance. Future work will likely focus on non-precious metal catalysts or photocatalytic systems to further enhance the sustainability of the synthesis.

Synthetic Method Starting Material Key Reagents/Catalyst Significance
Hydrodehalogenation 6-amino-2-chloro-5-fluoronicotinonitrile[(1,10-bis-(di-tert-butyl-phosphino)ferrocene)PdCl2], Et₃SiH, Et₃NProvides a selective method for dehalogenation under relatively mild conditions. youtube.com
Cyanation 5-bromo-3-fluoropyridin-2-amineZn(CN)₂, Palladium catalystUtilizes a different halogen precursor and a common method for nitrile introduction. acs.org

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

This compound serves as a crucial intermediate in the synthesis of complex molecules with specific biological activities. Its structural features—an amino group for further functionalization, a nitrile group as a potential interaction point or synthetic handle, and a fluorine atom to modulate physicochemical properties—make it an ideal starting point for drug discovery programs.

Research has demonstrated its utility in creating potent and selective modulators of biological targets. For example, it is a key component in the synthesis of pyrimidine (B1678525) derivatives designed as inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). rsc.org These compounds have potential applications in treating a range of inflammatory, metabolic, and autoimmune diseases. rsc.org In another application, this aminonitrile is used as a precursor for the synthesis of inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory disorders. nih.gov

The design of these advanced derivatives often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure to optimize potency, selectivity, and pharmacokinetic properties. The amino group of this compound is frequently used as a point of attachment for various side chains and ring systems to explore the chemical space around the core scaffold.

Derivative Class Biological Target Potential Therapeutic Area Reference
Pyrimidine DerivativesRORγ (Retinoid-related Orphan Receptor gamma)Inflammatory Diseases, Autoimmune Diseases, Oncology rsc.org
Phthalazinone DerivativesNLRP3 InflammasomeInflammatory Disorders nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

A burgeoning area of research is the application of machine learning (ML) and artificial intelligence (AI) to accelerate the drug discovery process. While specific published examples for this compound are not yet prevalent, the potential is immense. AI algorithms can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of novel derivatives. These models can identify subtle structure-activity relationships that may not be apparent through traditional analysis, guiding chemists to synthesize the most promising candidates.

Furthermore, AI is being developed to plan synthetic routes. So-called retrosynthesis prediction tools can propose viable pathways for complex target molecules, including derivatives of this compound. This can save significant time and resources in the lab by identifying the most efficient and cost-effective ways to create new compounds. As more data on fluorinated nitrogen heterocycles and their biological activities become available, the accuracy and utility of these computational tools are expected to grow significantly. mdpi.com

In-depth Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and the development of new transformations. For the palladium-catalyzed hydrodehalogenation of the chloro-precursor, the mechanism likely follows a standard catalytic cycle for such reactions. youtube.com This would involve the oxidative addition of the chloro-pyridine to the Pd(0) catalyst, followed by a hydride transfer from the silane (B1218182) reagent to the palladium center, and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. youtube.com

Studying the kinetics and intermediates of these reactions can provide valuable insights. For example, understanding how the electronic properties of the fluorine and amino substituents influence the rate of oxidative addition can help in fine-tuning reaction conditions or catalyst design. osti.govrsc.org Future mechanistic studies may employ advanced spectroscopic techniques and computational modeling to elucidate transition states and reaction pathways in greater detail, paving the way for more rational and efficient synthesis design.

Sustainable and Scalable Production of this compound and Its Derivatives

As derivatives of this compound advance through the drug development pipeline, the need for sustainable and scalable production methods will become increasingly critical. Current lab-scale syntheses, which produce gram-level quantities, provide a foundation for this scale-up. youtube.comacs.org However, transitioning to industrial-scale production presents several challenges.

Key considerations include minimizing the use of hazardous reagents and solvents, reducing waste generation, and ensuring the cost-effectiveness of the process. This involves optimizing reaction conditions to maximize yield and purity while minimizing energy consumption. The use of palladium catalysts, while highly effective, requires efficient methods for catalyst recovery and recycling to be economically and environmentally viable on a large scale. acs.org Future research will likely focus on developing continuous flow processes, which can offer improved safety, consistency, and efficiency compared to traditional batch manufacturing. Applying the principles of green chemistry will be essential to ensure that the production of this valuable compound and its derivatives is both economically and environmentally sustainable.

Q & A

Basic: What are the recommended safety protocols for handling 6-amino-5-fluoronicotinonitrile in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical-resistant aprons. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .
  • Engineering Controls: Ensure fume hoods with ≥100 ft/min face velocity and local exhaust ventilation to minimize inhalation risks .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention if symptoms persist .

Advanced: How can conflicting toxicity data from different studies on this compound be reconciled?

Answer:

  • Data Analysis Framework: Cross-reference classifications from IARC, ACGIH, and NTP. For example, if a component is flagged as a potential carcinogen (e.g., ≥0.1% concentration in mixtures), validate via dose-response studies and in vitro mutagenicity assays (e.g., Ames test) .
  • Methodological Adjustments: Account for solvent interactions, purity levels, and metabolic activation in toxicity assays. Use LC-MS to verify compound integrity during testing .

Basic: What are the standard synthetic routes for this compound?

Answer:

  • Core Method: Palladium-catalyzed cyanation of 5-fluoro-6-bromo-nicotinic acid derivatives using zinc cyanide in DMF under nitrogen. Typical yields range from 65–80% after column chromatography (silica gel, ethyl acetate/hexane) .
  • Purification: Recrystallization in ethanol/water (1:3 v/v) improves purity to ≥95%, confirmed by melting point analysis (99–101°C) .

Advanced: How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?

Answer:

  • Catalyst Screening: Compare Pd(PPh₃)₄, Pd₂(dba)₃, and Xantphos-based systems. For example, Pd₂(dba)₃ with Xantphos increases turnover frequency by 30% in DMF at 80°C .
  • Kinetic Studies: Monitor reaction progress via in situ FT-IR to identify intermediate accumulation. Adjust temperature gradients (e.g., 60°C → 100°C ramping) to suppress side reactions .

Basic: What analytical techniques are used to confirm the purity of this compound?

Answer:

  • Chromatography: HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Retention time: 8.2 min .
  • Spectroscopy: ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 6.89 (br s, 2H, NH₂) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Modeling: Calculate Fukui indices to identify electrophilic centers (e.g., C-2 position). Pair with solvent polarity parameters (e.g., Kamlet-Taft) to simulate reaction pathways .
  • SAR Studies: Compare with analogs (e.g., 6-chloro-5-fluoronicotinonitrile) to quantify fluorine’s electron-withdrawing effects on reaction rates .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

  • Storage: Keep in airtight containers under nitrogen at –20°C. Desiccate with silica gel to prevent hydrolysis .
  • Stability Tests: Monitor degradation via monthly TLC checks. Shelf life: ≥24 months under optimal conditions .

Advanced: What strategies mitigate environmental risks during disposal of this compound waste?

Answer:

  • Neutralization: Treat aqueous waste with 10% NaOH to hydrolyze nitrile groups, followed by activated carbon filtration to adsorb fluorinated byproducts .
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to assess microbial degradation rates in soil/water matrices .

Basic: How does the fluorine substituent influence the compound’s physicochemical properties?

Answer:

  • Polarity: Fluorine increases logP by 0.5 units compared to non-fluorinated analogs, enhancing lipid solubility (measured via shake-flask method) .
  • Acidity: The amino group’s pKa shifts from 4.8 (non-fluorinated) to 4.3 due to fluorine’s inductive effect (determined by potentiometric titration) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition: Screen against kinase targets (e.g., EGFR T790M) using fluorescence polarization assays (IC₅₀ calculations) .
  • Cytotoxicity: Use MTT assays on HEK-293 and HepG2 cell lines, with LC₅₀ values normalized to cisplatin controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-fluoronicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-5-fluoronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.